4-(2-N,N-Dimethylsulfamoylphenyl)-3-hydroxybenzoic acid
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Overview
Description
4-(2-N,N-Dimethylsulfamoylphenyl)-3-hydroxybenzoic acid is a complex organic compound that features a sulfamoyl group attached to a phenyl ring, which is further connected to a hydroxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-N,N-Dimethylsulfamoylphenyl)-3-hydroxybenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Sulfamoyl Group: The initial step involves the reaction of 2-nitroaniline with dimethyl sulfate to form 2-N,N-dimethylsulfamoylaniline.
Reduction of Nitro Group: The nitro group is then reduced to an amine using a reducing agent such as iron powder in acidic conditions.
Coupling Reaction: The resulting amine is coupled with 3-hydroxybenzoic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The sulfamoyl group can be reduced to an amine under strong reducing conditions.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-(2-N,N-Dimethylsulfamoylphenyl)-3-ketobenzoic acid.
Reduction: Formation of 4-(2-N,N-Dimethylaminophenyl)-3-hydroxybenzoic acid.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(2-N,N-Dimethylsulfamoylphenyl)-3-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfamoyl group.
Medicine: Explored for its potential anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-(2-N,N-Dimethylsulfamoylphenyl)-3-hydroxybenzoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfamoyl group can mimic the transition state of enzyme substrates, leading to competitive inhibition.
Pathways Involved: The compound may interfere with metabolic pathways involving sulfamoyl-containing intermediates, thereby modulating biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(N,N-Dimethylsulfamoyl)phenylboronic acid
- 4-(Methanesulfonyl)phenylboronic acid
- 4-(Methylthio)phenylboronic acid
Uniqueness
4-(2-N,N-Dimethylsulfamoylphenyl)-3-hydroxybenzoic acid is unique due to the presence of both a sulfamoyl group and a hydroxybenzoic acid moiety, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
IUPAC Name |
4-[2-(dimethylsulfamoyl)phenyl]-3-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-16(2)22(20,21)14-6-4-3-5-12(14)11-8-7-10(15(18)19)9-13(11)17/h3-9,17H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRKYOZEBDGBAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=C(C=C(C=C2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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